![molecular formula C13H11N3OS B2556565 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 338395-44-1](/img/structure/B2556565.png)

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

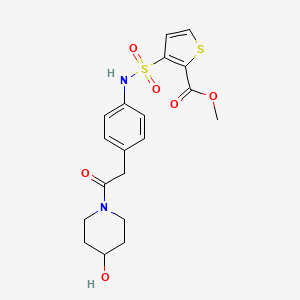

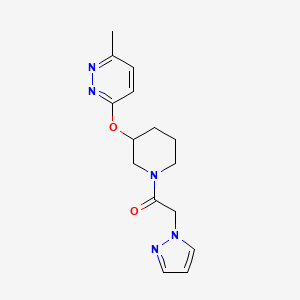

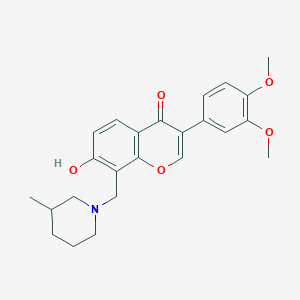

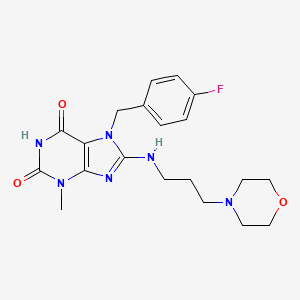

“6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound with the molecular formula C13H11N3OS . It is a derivative of the parent compound “6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, which has a molecular weight of 228.27 .

Synthesis Analysis

The synthesis of imidazothiazole derivatives, including “this compound”, often involves Claisen–Schmidt condensation of aldehyde and different methyl ketones . The chemical structures of these compounds are confirmed using 13C NMR, 1H NMR, and LC–MS .Molecular Structure Analysis

The InChI code for the parent compound “6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is 1S/C12H8N2OS/c15-8-10-11 (9-4-2-1-3-5-9)13-12-14 (10)6-7-16-12/h1-8H . This provides a detailed description of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- A series of imidazo[2,1-b][1,3,4]thiadiazoles, including derivatives structurally similar to the compound of interest, were synthesized and tested for antitubercular activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited significant inhibitory activity, highlighting the potential of these compounds in antitubercular research (Kolavi, Hegde, Khazi, & Gadad, 2006).

- Another study focused on the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related chemical precursors. This efficient synthetic approach under microwave heating demonstrates the versatility of imidazo[2,1-b]thiazole derivatives in chemical synthesis (Kamila, Mendoza, & Biehl, 2012).

- Research into the electrophilic substitution of imidazo[2,1-b]thiazoles explored the chemical behavior and reactions of compounds with different substituents, providing insights into the synthetic versatility and potential chemical modifications to enhance biological activity (O'daly, Hopkinson, Meakins, & Raybould, 1991).

Anticancer Activity

- A study synthesized new 3,6-diphenylimidazo[2,1-b]thiazole derivatives and evaluated them for their anticancer activity. Some of these compounds showed potent anti-proliferative activity against various human cancer cell lines. Particularly, a derivative demonstrated significant cytotoxicity and induced apoptotic cell death in HeLa cells, suggesting the therapeutic potential of these compounds in cancer treatment (Koppireddi, Chilaka, Avula, Komsani, Kotamraju, & Yadla, 2014).

Mecanismo De Acción

While the specific mechanism of action for “6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is not provided in the search results, imidazothiazole derivatives are known to stimulate human constitutive androstane receptor (CAR) nuclear translocation . This suggests potential biological activity.

Safety and Hazards

Propiedades

IUPAC Name |

(E)-N-methoxy-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-17-14-9-11-12(10-5-3-2-4-6-10)15-13-16(11)7-8-18-13/h2-9H,1H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPSRPBBYYJIKP-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)

![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)